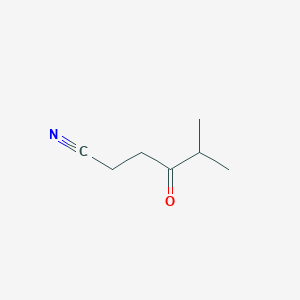
3-Methyl-4-(2-pyridinyl)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(pyridin-2-yl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a methyl group at the 3-position and a pyridin-2-yl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-2-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the cinnoline ring system.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-2-yl)cinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions: 3-Methyl-4-(pyridin-2-yl)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Methyl-4-(pyridin-2-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Methyl-4-(pyridin-2-yl)cinnoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell cycle progression or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
4-Methylcinnoline: Similar structure but lacks the pyridin-2-yl group.
2-Phenylcinnoline: Contains a phenyl group instead of a pyridin-2-yl group.
3-Methylquinoline: Similar core structure but with a different substitution pattern.
Uniqueness: 3-Methyl-4-(pyridin-2-yl)cinnoline is unique due to the presence of both a methyl group and a pyridin-2-yl group, which confer distinct chemical properties and biological activities. This combination of substituents enhances its potential for diverse applications in various fields.
属性
分子式 |
C14H11N3 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
3-methyl-4-pyridin-2-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(13-8-4-5-9-15-13)11-6-2-3-7-12(11)17-16-10/h2-9H,1H3 |
InChI 键 |
ZVENZIIMJIFQTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)





